4-Octyloxyphenylboronic acid

Supramolecular self-assembly Stimuli-responsive nanomaterials Block copolymer hybrid nanoparticles

4-Octyloxyphenylboronic acid (CAS 121554-09-4), also referred to as 4-(n-octyloxy)benzeneboronic acid, is a para-substituted arylboronic acid derivative with the molecular formula C14H23BO3 and a molecular weight of 250.14 g/mol. The compound features a boronic acid (-B(OH)₂) moiety attached to a phenyl ring bearing a linear octyloxy (-OC₈H₁₇) substituent at the para position, conferring amphiphilic character and distinct physicochemical properties including a calculated pKa of approximately 8.72 and a LogD of approximately 4.18 at physiological pH.

Molecular Formula C14H23BO3
Molecular Weight 250.14 g/mol
CAS No. 121554-09-4
Cat. No. B056111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octyloxyphenylboronic acid
CAS121554-09-4
Molecular FormulaC14H23BO3
Molecular Weight250.14 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCCCCCCC)(O)O
InChIInChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3
InChIKeyWABZSVITXOJJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octyloxyphenylboronic Acid (CAS 121554-09-4): A Structurally Defined Arylboronic Acid Building Block for Organic Synthesis and Materials Research


4-Octyloxyphenylboronic acid (CAS 121554-09-4), also referred to as 4-(n-octyloxy)benzeneboronic acid, is a para-substituted arylboronic acid derivative with the molecular formula C14H23BO3 and a molecular weight of 250.14 g/mol . The compound features a boronic acid (-B(OH)₂) moiety attached to a phenyl ring bearing a linear octyloxy (-OC₈H₁₇) substituent at the para position, conferring amphiphilic character and distinct physicochemical properties including a calculated pKa of approximately 8.72 and a LogD of approximately 4.18 at physiological pH [1]. As a member of the p-alkoxyphenylboronic acid class, this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, functions as a Lewis acid receptor in anion sensing applications, and participates in supramolecular assembly processes through boronic acid-diol interactions and hydrophobic association [2].

Suzuki-Miyaura cross-coupling building block for aryl-aryl bond formation
Lewis acid receptor in polymeric membrane fluoride sensors
Amphiphilic probe for block copolymer coassembly and glucose-responsive studies

Why Alkyl Chain Length and Boron Protection State Critically Determine 4-Octyloxyphenylboronic Acid Performance in Self-Assembly and Anion Sensing


Substitution of 4-octyloxyphenylboronic acid with close structural analogs—including shorter alkyl chain homologs (e.g., 4-isobutoxyphenylboronic acid), longer alkyl chain variants (e.g., 4-dodecyloxyphenylboronic acid), or protected boronic esters—cannot be performed without fundamentally altering experimental outcomes. Direct comparative studies demonstrate that coassembly behavior with amphiphilic block copolymers exhibits binary, chain-length-dependent divergence: only the C12 homolog forms ordered spherical nanoparticles with intermixed polymer blocks, whereas C8 and i-Bu variants do not yield equivalent nanostructures [1]. In fluoride anion sensing applications, the unprotected boronic acid form (OPBA) produces super-Nernstian, non-linear potentiometric responses due to B–O bond lability, while the pinacol ester derivative yields Nernstian behavior with altered selectivity profiles [2]. These documented structure-function relationships establish that alkyl chain length and boronic acid protection state are not interchangeable parameters; selecting a generic p-alkoxyphenylboronic acid or ester without verifying application-specific comparative performance data introduces uncontrolled variability in self-assembly morphology, sensor calibration characteristics, and hydrophobic partitioning behavior.

Alkyl chain length defines coassembly outcome The C8 octyloxy chain does not support ordered nanoparticle formation with PHOS-PEO, unlike the C12 homolog; shorter or branched chains may eliminate nanostructure entirely.
Boronic acid protection state alters sensor behavior Unprotected boronic acid yields non-Nernstian, super-Nernstian fluoride response; pinacol ester derivatives produce linear Nernstian slopes but change selectivity profiles.

Quantitative Comparative Evidence: 4-Octyloxyphenylboronic Acid Versus Alkoxy Homologs and Boronic Ester Analogs


Coassembly Binary Divergence: C8 vs. C12 Alkyl Chain Length Determines Nanoparticle Formation with PHOS-PEO Block Copolymer

In a direct head-to-head comparison of three p-alkoxyphenylboronic acids differing only in alkyl substituent hydrophobicity, only 4-dodecyloxyphenylboronic acid (C12) formed spherical nanoparticles with intermixed polymer blocks when coassembled with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO), whereas 4-octyloxyphenylboronic acid (C8) and 4-isobutoxyphenylboronic acid (i-Bu) did not yield comparable ordered nanostructures [1]. The study employed spin-echo ¹H NMR spectroscopy, dynamic and electrophoretic light scattering, and SAXS to characterize coassembly behavior across all three compounds under identical alkaline aqueous conditions and NaOH(aq)/THF mixtures, confirming that the C8 variant does not replicate the nanoparticle-forming capability of its C12 homolog [1].

Coassembly with PHOS-PEO
Head-to-head
C8 (target): No ordered nanoparticles
C12: Spherical nanoparticles with intermixed blocks
Reported chain-length threshold for nanostructure formation
C8 hydrophobicity insufficient to drive micellization; binary outcome confirmed by SAXS and DLS
Supramolecular self-assembly Stimuli-responsive nanomaterials Block copolymer hybrid nanoparticles Glucose-responsive drug delivery

Potentiometric Response Divergence: Unprotected Boronic Acid (OPBA) vs. Pinacol Ester (PE-PBA) in Fluoride-Selective Membranes

A direct comparative study evaluated 4-octyloxyphenylboronic acid (OPBA) and the pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA) as Lewis acid receptors for fluoride anions in polymeric membrane electrodes [1]. Under acidic conditions, membranes containing OPBA exhibited non-Nernstian, super-Nernstian slopes in their potentiometric responses toward fluoride ions, attributed to B–O bond lability and variable stoichiometry of OPBA–fluoride complexes during calibration [1]. In contrast, membranes based on the phenylboronic acid pinacol ester, which possesses a more stable B–O bond, produced Nernstian fluoride responses but with worsened fluoride selectivity [1]. ¹⁹F NMR studies confirmed that fluoride complexation proceeds more effectively in acidic solution for OPBA, leading mainly to PhBF₃⁻ species, whereas the ester derivative exhibits fundamentally different complexation behavior [1].

Fluoride sensor response
Head-to-head
OPBA: super-Nernstian (non-linear)
Pinacol ester: Nernstian (linear) but altered selectivity
Protection state governs calibration linearity and selectivity profile
B–O lability in free boronic acid leads to variable fluoride complex stoichiometry
Ion-selective electrodes Fluoride anion sensing Lewis acid receptors Potentiometric sensors

Synthetic Utility: Suzuki-Miyaura Coupling Enables Hole Mobility of ~1 × 10⁻¹ cm² V⁻¹ s⁻¹ in Benzothiadiazole Derivatives

p-Alkoxyphenylboronic acids, including 4-octyloxyphenylboronic acid, serve as key coupling partners in the Suzuki-Miyaura synthesis of 4,7-di(p-alkoxyphenyl)-2,1,3-benzothiadiazole derivatives, which exhibit stable crystalline (Cr₁), quasi-stable polycrystalline (Cr₂), and smectic liquid crystalline phases [1]. Time-of-flight measurements using an N₂ laser demonstrated that the benzothiadiazole derivatives synthesized from these boronic acid building blocks achieve hole mobility of approximately 1 × 10⁻¹ cm² V⁻¹ s⁻¹ in the Cr₁ crystalline phase, representing a 10³–10⁴-fold enhancement over mobility values of 10⁻⁴–10⁻⁵ cm² V⁻¹ s⁻¹ measured in the smectic liquid crystalline phases of the same materials [1]. Powder X-ray diffraction analysis revealed that the high hole mobility in the Cr₁ phase correlates with smaller interlayer spacing and reduced grain boundary structure compared to the smectic phases [1].

Hole mobility in BTz derivatives
Class-level
≈1 × 10⁻¹ cm² V⁻¹ s⁻¹
Supports organic semiconductor synthesis pathway
Cr₁ crystalline phase; 10³–10⁴× higher than smectic phases
Organic electronics Hole transport materials Liquid crystalline semiconductors Suzuki-Miyaura cross-coupling

Commercial Purity Specifications: Neutralization Titration Range of 97.0–107.0% Reflects Anhydride Content Variability

Commercial suppliers of 4-octyloxyphenylboronic acid consistently report purity specifications determined by neutralization titration within the range of 97.0% to 107.0%, with explicit notation that the product contains varying amounts of anhydride (boroxine) [1]. This purity range, documented by TCI (Product Number O0462) and other vendors, reflects the equilibrium between free boronic acid and its dehydrated boroxine form—a characteristic shared across arylboronic acids but with chain-length-dependent equilibrium constants that affect the effective reactive boronic acid concentration in coupling reactions [1]. Minimum purity specifications of 95% are also available from alternative suppliers, with the lower specification reflecting different analytical acceptance criteria .

Commercial purity specification
Data to verify
97.0–107.0% (neutralization titration)
Anhydride content variability may affect effective boronic acid concentration
Vendor-specific specifications; min. 95% also reported
Chemical procurement Quality control Boronic acid anhydride formation Reagent specification

Lipophilicity Profile: LogD ~4.18 at Physiological pH Supports Amphiphilic Partitioning in Biphasic Systems

Calculated physicochemical properties for 4-octyloxyphenylboronic acid indicate a LogD value of approximately 4.18 at pH 5.5 and 4.17 at pH 7.4, with a LogP of approximately 4.18 and compliance with Lipinski's Rule of Five [1]. Alternative calculated LogP values of 5.22 and 2.11 have been reported from different computational prediction methods, reflecting variability in estimation algorithms [2]. The compound exhibits calculated aqueous solubility of approximately 0.024 g/L at 25°C and demonstrates practical solubility in methanol .

Lipophilicity profile
Class-level
LogD ≈ 4.18 (pH 7.4)
Significant lipophilicity informs solvent selection and biphasic partitioning
Calculated aqueous solubility ~0.024 g/L; alternative LogP estimates vary
Physicochemical property prediction Lipophilicity Drug-like property assessment Partition coefficient

Validated Application Scenarios for 4-Octyloxyphenylboronic Acid Based on Comparative Performance Evidence


Polymeric Membrane Fluoride-Selective Electrodes Requiring Enhanced Selectivity with Non-Linear Calibration Characteristics

4-Octyloxyphenylboronic acid (OPBA) serves as a lipophilic Lewis acid ionophore in PVC-based polymeric membrane electrodes for fluoride anion detection. Comparative studies demonstrate that OPBA-containing membranes exhibit enhanced fluoride selectivity relative to pinacol ester derivatives, though with super-Nernstian potentiometric response slopes under acidic conditions due to B–O bond lability and variable fluoride complex stoichiometry . This performance profile is appropriate for sensor applications where selectivity enhancement is prioritized over linear calibration range, and where chemometric post-processing or non-linear calibration models can accommodate the super-Nernstian response characteristics. The compound has also been employed as an ionophore in sensor arrays for amino acid mixture analysis using sequential injection analysis systems [2].

Suzuki-Miyaura Cross-Coupling Synthesis of Liquid Crystalline Organic Semiconductors with High Hole Mobility

As a representative p-alkoxyphenylboronic acid building block, 4-octyloxyphenylboronic acid enables the Suzuki-Miyaura synthesis of 4,7-di(p-alkoxyphenyl)-2,1,3-benzothiadiazole derivatives that exhibit phase-dependent hole transport properties . The resulting materials achieve hole mobility of approximately 1 × 10⁻¹ cm² V⁻¹ s⁻¹ in the Cr₁ crystalline phase—a 10³–10⁴-fold enhancement over mobility in smectic liquid crystalline phases—due to smaller interlayer spacing and reduced grain boundary structure . This application scenario is particularly relevant for organic field-effect transistor (OFET) and organic photovoltaic (OPV) materials development, where processing conditions can be tuned to access the high-mobility crystalline phase.

Fundamental Studies of Alkyl Chain Length Effects on Block Copolymer Coassembly and Glucose-Responsive Nanocarrier Design

4-Octyloxyphenylboronic acid (C8) serves as a critical comparator compound in systematic investigations of alkyl chain hydrophobicity effects on amphiphilic phenylboronic acid coassembly with double hydrophilic block copolymers . Direct comparative evidence demonstrates that C8 does not form ordered spherical nanoparticles with PHOS-PEO, in contrast to the C12 homolog which yields intermixed polymer nanoparticles containing densely packed micelles . This binary outcome establishes C8 as a negative control for nanoparticle formation studies and validates the existence of a hydrophobicity threshold for ordered coassembly. The compound retains boronic acid-diol binding functionality, enabling glucose-responsive release studies via competitive displacement mechanisms even in non-nanoparticle assemblies .

Iterative Suzuki-Miyaura Cross-Coupling Using MIDA Boronate Derivatives for Complex Polyaryl Synthesis

4-Alkoxyphenylboronic acids, including 4-octyloxyphenylboronic acid, can be converted to their corresponding N-methyliminodiacetic acid (MIDA) boronate esters for use as bench-stable, chromatography-compatible building blocks in iterative Suzuki-Miyaura cross-coupling sequences . The MIDA protection strategy enables sequential coupling reactions with controlled reactivity, as MIDA boronates remain unreactive under standard anhydrous cross-coupling conditions at temperatures up to 80°C but can be selectively deprotected for subsequent coupling steps . This application scenario is particularly valuable for the total synthesis of complex polyaryl natural products and oligomeric materials requiring precise control over coupling sequence and regiochemistry.

Application
Selection Property
Validation Focus
Fluoride-selective electrode development
Ionophore selectivity profile
Non-linear calibration modelling
Organic semiconductor synthesis (OFET/OPV)
Phase-dependent charge transport
Crystalline phase processing control
Block copolymer coassembly studies
Alkyl chain hydrophobicity threshold
Nanoparticle formation condition mapping
Iterative Suzuki-Miyaura polyaryl synthesis
MIDA boronate protection strategy
Controlled sequential coupling reliability

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